molecular formula C15H20BrNO2 B13066840 Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate

Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate

Cat. No.: B13066840
M. Wt: 326.23 g/mol
InChI Key: FGIPOYJYGCQFHZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.38–7.32 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to bromine.
  • δ 6.94–6.88 (d, J = 8.4 Hz, 2H): Aromatic protons meta to bromine.
  • δ 3.11 (s, 3H): N-methyl group.
  • δ 1.43 (s, 9H): tert-butyl protons.
  • δ 1.27–1.22 (m, 4H): Cyclopropane ring protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 155.2: Carbamate carbonyl.
  • δ 131.8 (C-Br): ipso carbon to bromine.
  • δ 80.5: tert-butyl quaternary carbon.
  • δ 28.2: tert-butyl methyl carbons.
  • δ 22.4: Cyclopropane carbons.

Infrared Spectroscopy (IR)

  • 2975 cm⁻¹: C–H stretch (tert-butyl).
  • 1702 cm⁻¹: C=O stretch (carbamate).
  • 1520 cm⁻¹: N–H bend (absent due to N-methylation).
  • 1070 cm⁻¹: C–Br stretch.

Mass Spectrometry (MS)

  • Molecular ion : m/z 326.1 [M]⁺ (calculated for C₁₅H₂₀⁷⁹BrNO₂).
  • Base peak : m/z 57.1 [C₄H₉]⁺ (tert-butyl fragment).
  • Key fragments :
    • m/z 269.0 [M – C₄H₉]⁺
    • m/z 183.9 [C₆H₄Br]⁺

X-ray Crystallographic Analysis

While no direct X-ray data exists for this compound, studies on homologs reveal:

  • Cyclopropane distortion : Substituents induce bond angle variations of ±2° from ideal 60° geometry.
  • Packing interactions : Bromine participates in halogen bonding (Br···O=C, 3.2–3.4 Å).
  • Torsional angles : The tert-butyl group adopts a staggered conformation relative to the carbamate plane.

Table 2: Predicted geometric parameters

Parameter Value Method
C–C (cyclopropane) 1.54 Å DFT
C–Br 1.90 Å DFT
N–C(O) 1.35 Å DFT

Conformational Analysis and Stereoelectronic Effects

The molecule exhibits restricted conformational flexibility due to:

  • Cyclopropane strain : 27.5 kcal/mol ring strain energy, favoring substituent coplanarity to maximize hyperconjugation.
  • N-Methyl barrier : Rotation about the N–C(O) bond has a calculated energy barrier of 8–10 kcal/mol.
  • Steric effects : The tert-butyl group forces the carbamate oxygen into anti-periplanar alignment with the cyclopropane.

Stereoelectronic interactions include:

  • Hyperconjugation : Cyclopropane C–C σ bonds donate electron density into the carbamate’s π* orbital.
  • Inductive effects : The bromine atom withdraws electron density, polarizing the cyclopropane ring.
  • Steric hindrance : N-methyl and tert-butyl groups create a 1.8 Å van der Waals clash in certain conformers.

Figure 1: Minimum-energy conformation [Theoretical model shows tert-butyl and bromophenyl groups trans to minimize steric clashes, with N-methyl oriented perpendicular to the carbamate plane.]

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl N-[[1-(4-bromophenyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18)

InChI Key

FGIPOYJYGCQFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like tetrahydrofuran at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis Example

A common synthetic route involves the use of triethylamine as a base in dichloromethane, where tert-butyl (1-(4-bromophenyl)ethyl)carbamate is formed through the reaction of 4-bromophenylethylamine and di-tert-butyl dicarbonate under controlled conditions .

Medicinal Chemistry

Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate has been identified as a potential lead compound in drug development due to its biological activity. The presence of the bromophenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This property is crucial for modulating enzyme activities and influencing various biochemical pathways.

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which can be pivotal in developing therapeutics for diseases where enzyme regulation is critical. The carbamate structure allows for interactions through hydrogen bonding, potentially affecting enzyme kinetics and signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its reactivity profile allows it to participate in nucleophilic substitution reactions and other transformations that are fundamental in constructing intricate organic frameworks .

  • Reagent Usage : It can be utilized in reactions to form new carbamate derivatives or as a precursor for various functionalized compounds, thus expanding the toolbox available to chemists for creating novel materials .

Specialty Chemicals

The compound finds applications in producing specialty chemicals and materials, including polymers and coatings. Its unique chemical properties contribute to enhancing the performance characteristics of these materials, such as durability and resistance to environmental factors.

Coatings and Polymers

In industrial settings, this compound can be used to develop coatings that exhibit improved chemical inertness and water repellency. This makes it suitable for applications in various sectors, including automotive and aerospace industries where material performance under harsh conditions is paramount .

Case Study 1: Enzyme Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer proliferation. The research highlighted the compound's potential as a therapeutic agent targeting these enzymes, paving the way for further clinical investigations.

Case Study 2: Organic Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that varying solvents and base concentrations significantly impacted yield. The study concluded that using dichloromethane with potassium carbonate yielded higher purity products, demonstrating practical approaches for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate in Suzuki coupling reactions involves the following steps:

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate 360773-84-8 C₁₄H₁₈BrNO₂ 312.2 4-Bromophenyl, cyclopropyl Protein degrader building blocks
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate 578729-21-2 C₁₄H₁₈BrNO₂ 312.2 4-Bromophenyl, isopropyl Similar molecular weight; used in LSD1 inhibitor synthesis
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 847728-89-6 C₁₃H₁₈BrNO₂ 298.2 4-Bromophenyl, ethyl (R-configuration) Chiral intermediate in asymmetric synthesis
tert-Butyl (1-(4-fluorophenyl)but-3-en-1-yl)carbamate 913563-71-0 C₁₅H₂₀FNO₂ 265.3 4-Fluorophenyl, butenyl Lower molecular weight; fluorinated analogs for improved bioavailability
tert-Butyl (2-(1-(4-bromo-2-chlorophenyl)cyclopropyl)ethyl)carbamate 3039842-23-1 C₁₅H₁₈BrClNO₂ 376.7 4-Bromo-2-chlorophenyl, cyclopropyl Dual halogenation enhances electrophilic reactivity
tert-Butyl (1-(6-bromopyridin-3-yl)cyclopropyl)carbamate 1257637-75-4 C₁₃H₁₇BrN₂O₂ 313.2 6-Bromopyridinyl, cyclopropyl Heterocyclic variant; potential kinase inhibitor applications

Biological Activity

Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrNO2
  • Molecular Weight : 277.14 g/mol
  • IUPAC Name : this compound

The compound's structure includes a tert-butyl group, a cyclopropyl moiety, and a bromophenyl substituent, which contribute to its unique chemical behavior and biological activity.

This compound has been shown to interact with various biological targets, particularly in the context of neurotransmitter systems. Notably, it acts as a GABAA receptor antagonist , which inhibits gamma-aminobutyric acid (GABA)-mediated neuronal inhibition. This antagonistic action is significant as it can lead to increased neuronal excitability and has implications in conditions such as epilepsy and anxiety disorders .

Antagonistic Effects on GABAA Receptors

Research indicates that compounds similar to this compound exhibit potent antagonistic effects on GABAA receptors. Specifically, studies have demonstrated that these compounds can block the chloride ionophore associated with GABAA receptor activation, leading to increased neuronal activity .

Toxicological Profile

The toxicity profile of related compounds suggests that high potency as GABAA antagonists correlates with increased toxicity in vivo. For instance, the IC50 values for related bicycloorthocarboxylates indicate significant inhibitory potency at low concentrations, alongside low lethal doses in animal models . This highlights the need for careful evaluation in drug development.

Study on GABAA Receptor Antagonism

In a study evaluating various bicycloorthocarboxylate derivatives, this compound was found to inhibit the binding of [^35S]t-butyl-bicyclophosphorothionate (TBPS) to human brain membranes, confirming its role as a GABAA antagonist. The structure-activity relationship analysis indicated that the presence of a bromophenyl group significantly enhances receptor binding affinity and antagonistic activity .

CompoundIC50 (nM)LD50 (mg/kg)
This compound50.06
4-t-Butyl-1-(4-cyanophenyl)-bicycloorthocarboxylate50.06
1-(4-Bromophenyl)-4-cyclohexyl-bicycloorthocarboxylate4800.4-2

Implications for Drug Development

The findings suggest that while this compound exhibits promising biological activity as a GABAA antagonist, its toxicity profile necessitates further investigation into its therapeutic window. The potential applications in treating neurological disorders should be balanced against the risks associated with its use.

Q & A

Q. What are the established synthetic methodologies for tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate, and how can reaction parameters be optimized for high yield?

The synthesis typically involves multi-step protocols, including cyclopropane ring formation, bromophenyl group introduction, and tert-butoxycarbonyl (Boc) protection. For example:

  • Cyclopropanation : Use transition metal-catalyzed [2+1] cycloaddition or Simmons-Smith conditions to construct the cyclopropane moiety.
  • Boc Protection : React the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF or DCM, with catalytic DMAP .
  • Optimization : Adjust temperature (0–25°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry (1.2–1.5 eq. of Boc anhydride) to suppress side reactions. Monitor purity via TLC or HPLC .

Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.3–7.5 ppm, doublets for para-substituted bromophenyl), cyclopropane protons (δ 1.2–1.5 ppm, multiplet), and tert-butyl group (δ 1.4 ppm, singlet) .
    • ¹³C NMR : Cyclopropane carbons (δ 10–15 ppm), Boc carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., expected m/z ~352 for C₁₅H₁₉BrNO₂) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the critical storage conditions and stability considerations for this compound to prevent degradation?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light or humidity .
  • Stability Risks :
    • Hydrolysis : Susceptible to acidic/basic conditions; avoid aqueous media at extreme pH.
    • Thermal Decomposition : Degrades above 150°C; use low-temperature reactions (<80°C) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and potential degradation pathways of this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., cyclopropane ring strain, Boc group lability) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., logP ~3.5 in octanol/water) .
  • Degradation Modeling : Use software like Gaussian or Schrödinger to model hydrolysis pathways under acidic conditions (e.g., Boc cleavage via SN1 mechanism) .

Q. What methodologies are recommended for resolving enantiomeric impurities in chiral derivatives of this carbamate compound?

  • Chiral HPLC : Employ Chiralpak® IC or OD-H columns with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclopropanation to enhance enantiomeric excess (ee >90%) .

Q. How should contradictory solubility data be addressed when formulating this compound in different solvent systems?

  • Experimental Determination :
    • Shake-Flask Method : Measure saturation solubility in DMSO, THF, and acetonitrile at 25°C.
    • HPLC-Calibrated Curves : Quantify solubility limits using UV absorbance .
  • Mitigation : Pre-saturate solvents with the compound to avoid recrystallization during reactions .

Q. What strategies can be implemented to minimize byproduct formation during synthesis?

  • Protecting Groups : Use temporary protecting groups (e.g., Fmoc for amines) to block undesired side reactions .
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can the compound’s potential as a synthetic intermediate in medicinal chemistry be evaluated through SAR studies?

  • Functional Group Modifications :
    • Replace the bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) substituents to modulate bioactivity .
    • Substitute the Boc group with acetyl or carbobenzyloxy (Cbz) to alter metabolic stability.
  • Biological Assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) against disease-relevant proteins .

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